2-Bromo-2-cyclobutyl-acetic acid
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Overview
Description
2-Bromo-2-cyclobutyl-acetic acid is an organic compound characterized by a bromine atom attached to the second carbon of a cyclobutyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-Bromo-2-cyclobutyl-acetic acid typically involves the bromination of cyclobutyl acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, where bromine is introduced to the alpha position of the acetic acid derivative in the presence of a phosphorus catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetic acid .
Chemical Reactions Analysis
2-Bromo-2-cyclobutyl-acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-cyclobutyl-acetic acid.
Reduction Reactions: The compound can be reduced to 2-cyclobutyl-ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the cyclobutyl ring to form cyclobutanone derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
2-Bromo-2-cyclobutyl-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclobutyl-acetic acid involves its interaction with molecular targets through its bromine atom, which can act as an electrophile. This allows the compound to participate in various substitution and addition reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
2-Bromo-2-cyclobutyl-acetic acid can be compared with other halogenated acetic acids such as:
Bromoacetic acid: Similar in structure but lacks the cyclobutyl ring, making it less sterically hindered.
Chloroacetic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Iodoacetic acid: Features an iodine atom, which is larger and more reactive than bromine, leading to distinct chemical behavior.
Properties
Molecular Formula |
C6H9BrO2 |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-2-cyclobutylacetic acid |
InChI |
InChI=1S/C6H9BrO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9) |
InChI Key |
PATJTNIFBSIMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C(=O)O)Br |
Origin of Product |
United States |
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